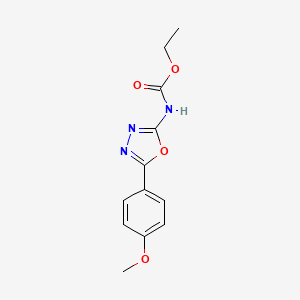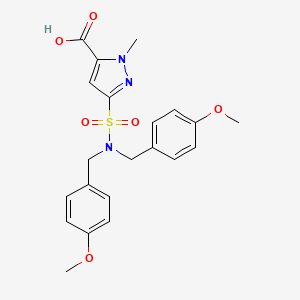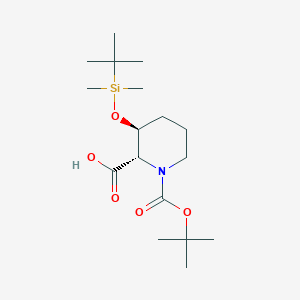
Benzenesulfonamide, 4-amino-N-(2-hydroxyethyl)-N-2-pyrimidinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an amino group, a hydroxyethyl group, and a pyrimidinyl group attached to a benzenesulfonamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: This can be achieved by sulfonation of aniline derivatives.
Introduction of the Pyrimidinyl Group: This step involves the reaction of the benzenesulfonamide with a pyrimidine derivative under basic conditions.
Attachment of the Hydroxyethyl Group: The final step is the alkylation of the amino group with an appropriate hydroxyethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor.
Industrial Applications: Used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide vs. Sulfanilamide: Both compounds have a sulfonamide core, but the former has additional functional groups that enhance its activity.
4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide vs. Sulfadiazine: Sulfadiazine has a similar pyrimidinyl group but lacks the hydroxyethyl group.
Uniqueness
The presence of the hydroxyethyl group in 4-Amino-N-(2-hydroxyethyl)-N-(pyrimidin-2-yl)benzenesulfonamide provides additional sites for chemical modification, making it a versatile scaffold for drug design and other applications.
Propriétés
Numéro CAS |
169263-66-5 |
|---|---|
Formule moléculaire |
C12H14N4O3S |
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
4-amino-N-(2-hydroxyethyl)-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N4O3S/c13-10-2-4-11(5-3-10)20(18,19)16(8-9-17)12-14-6-1-7-15-12/h1-7,17H,8-9,13H2 |
Clé InChI |
NDKYRWMZAIRLKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)N(CCO)S(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


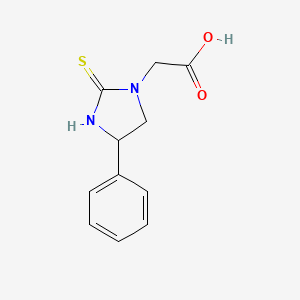

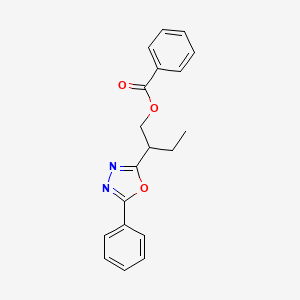
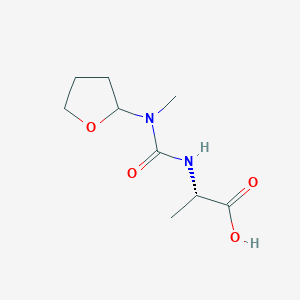


![4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)

![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
